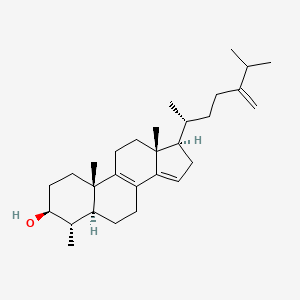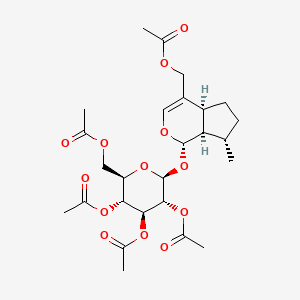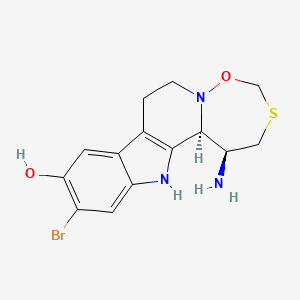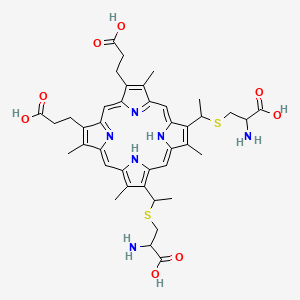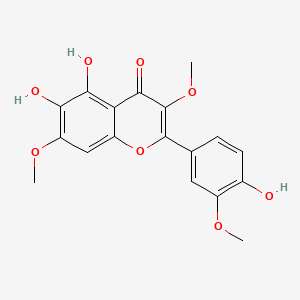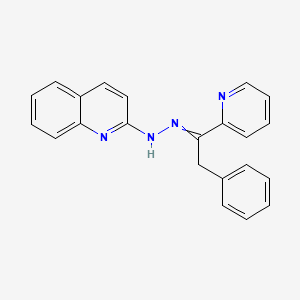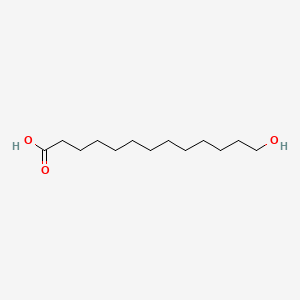
13-羟基十三酸
描述
Synthesis Analysis
The synthesis of 13-hydroxytridecanoic acid derivatives and related compounds has been achieved through various chemical strategies. For instance, the synthesis of carbon-13 labeled tetradecanoic acids, a compound closely related to 13-hydroxytridecanoic acid, involves treating 1-bromotridecane with K13CN to form a nitrile, which upon hydrolysis yields the desired acid (Sparrow, Patel, & Morrisett, 1983). Furthermore, the first total syntheses of four stereoisomers of 13-hydroxy-14-methylhexadecanoic acid, highlighting the asymmetric synthesis techniques for producing such hydroxy fatty acids, demonstrate the complexity and versatility in synthesizing these molecules (Wang et al., 2021).
Molecular Structure Analysis
The molecular structure of 13-hydroxytridecanoic acid is characterized by its hydroxy group positioned at the 13th carbon of the tridecanoic acid chain. This structural feature significantly influences its chemical behavior and reactivity. Techniques such as gas-liquid chromatography, infrared, and NMR spectroscopy have been used to confirm the structure of synthesized compounds and ensure their similarity to unlabeled analogs, as shown in studies on related fatty acids (Sparrow, Patel, & Morrisett, 1983).
Chemical Reactions and Properties
13-Hydroxytridecanoic acid undergoes various chemical reactions, reflecting its functional versatility. The presence of the hydroxy group allows for reactions such as esterification, oxidation, and the formation of derivatives with specific biological activities. For example, the synthesis of hydroxy fatty acids for developing antibacterial agents illustrates the functionalization of the hydroxy group to produce compounds with potential biological applications (Wang et al., 2021).
科学研究应用
化学标记分析中的合成和应用:13-羟基脂肪酸,包括13-羟基十三酸,已被用作化学分析中的标记物。例如,从标记的Pectinatus cerevisiiphilus衍生的13C标记的3-羟基十三酸被用作内标准,以改善气相色谱-质谱分析中3-羟基脂肪酸的定量,有助于表征室内环境中的微生物群落(Sebastian, Szponar, & Larsson, 2005)。
医学和生物研究:各种羟基脂肪酸已被研究其生物学和医学意义。例如,13-羟基十八烯二酸(一种相关化合物)已被证明能够逆转表皮过度增殖并调节炎症反应(Cho & Ziboh, 1994)。还发现它能够抑制人类血小板中的血栓素A2合成,表明在心血管研究中具有潜在应用(Setty, Berger, & Stuart, 1987)。
在动脉粥样硬化中的作用:包括13-羟基十三酸在内的羟基十八烯二酸已被确定为动脉粥样硬化进展中的重要因素。它们通过激活过氧化物酶体增殖物激活受体参与早期保护机制,后来在晚期动脉粥样硬化中导致炎症效应和细胞凋亡增加(Vangaveti, Baune, & Kennedy, 2010)。
潜在抗菌剂:已探索了不同立体异构体的羟基脂肪酸(如13-羟基-14-甲基十六烷酸)的合成,作为潜在的抗菌剂。这些化合物可能对新型抗菌治疗的开发具有价值(Wang et al., 2021)。
工业应用:已描述了从芥酸合成13-氨基十三酸的过程,这个过程产生了尼龙生产的单体,这表明羟基脂肪酸在材料科学中具有潜在的工业应用(Greene, Burks, & Wolff, 1969)。
安全和危害
属性
IUPAC Name |
13-hydroxytridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXOPJCPYKBNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228073 | |
| Record name | 13-Hydroxytridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Hydroxytridecanoic acid | |
CAS RN |
7735-38-8 | |
| Record name | 13-Hydroxytridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Hydroxytridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13-Hydroxytridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

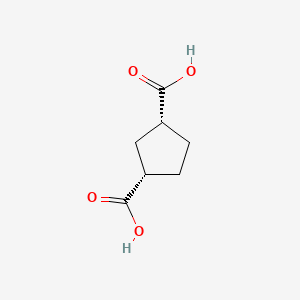
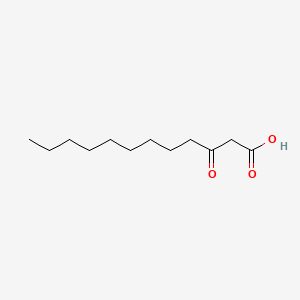
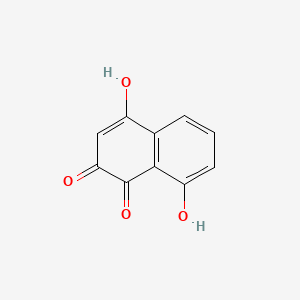
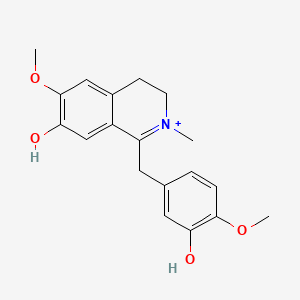
![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1196776.png)
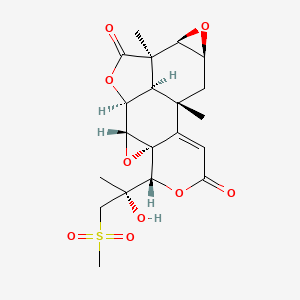
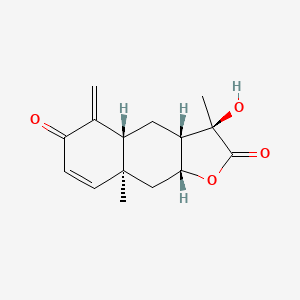
![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)
